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Compound of Interest

Compound Name: N3-Methyl pantoprazole

Cat. No.: B1427422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of N3-Methyl pantoprazole. Given that N3-Methyl pantoprazole is primarily

documented as a process impurity of the widely-used proton pump inhibitor (PPI) pantoprazole,

this guide also includes comparative data for the parent compound to provide essential context

for researchers.[1][2][3]

The information herein covers key chemical and physical data, detailed experimental protocols

for determining fundamental properties, and visualizations of relevant biological and

experimental workflows to support research and development activities.

Physicochemical Properties
Quantitative data for N3-Methyl pantoprazole and its parent compound, pantoprazole, are

summarized below. Data for N3-Methyl pantoprazole is limited, reflecting its status as a

reference impurity.

N3-Methyl pantoprazole
N3-Methyl pantoprazole, or 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-

pyridinyl)methyl]sulfinyl]-1-methylbenzimidazole, is recognized as "Pantoprazole EP Impurity

F".[1]
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Property Value Source

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-

dimethoxy-2-

pyridinyl)methylsulfinyl]-1-

methylbenzimidazole

PubChem[1]

Chemical Formula C₁₇H₁₇F₂N₃O₄S PubChem[1]

Molecular Weight 397.4 g/mol PubChem[1][4]

CAS Number 721924-06-7 DC Chemicals[4]

Melting Point
88 - 96°C (for a mixture of 1-

and 3-isomers)
ChemicalBook[5]

Boiling Point 573.0±60.0 °C (Predicted) ChemicalBook[5]

pKa Data Not Available

logP 2.3 (XLogP3) PubChem[1]

Solubility
Chloroform (Slightly), Ethyl

Acetate (Slightly)
ChemicalBook[5]

Pantoprazole (Parent Compound for Comparison)
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Property Value Source

IUPAC Name

(RS)-6-(Difluoromethoxy)-2-

[(3,4-dimethoxypyridin-2-

yl)methylsulfinyl]-1H-

benzo[d]imidazole

Wikipedia[6]

Chemical Formula C₁₆H₁₅F₂N₃O₄S PubChem[7]

Molecular Weight 383.37 g/mol Wikipedia[6]

Melting Point 139-140 °C (decomposes) PubChem[7]

pKa pKa1: 3.83 - 3.92, pKa2: 8.19 APExBIO, PubChem[7][8]

logP 2.05 - 2.2 PubChem, FooDB[7][9]

Water Solubility

0.5 g/L (Predicted), Freely

soluble (Sodium

Sesquihydrate form)

FooDB, FDA[9][10]

DMSO Solubility ≥17.95 mg/mL RayBiotech[11]

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These are generalized standard procedures applicable to compounds like N3-Methyl
pantoprazole.

Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing a drug's absorption and

distribution. Potentiometric titration is a high-precision method for its determination.[12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pKa is

determined from the pH at the half-equivalence point of the titration curve, where the

concentrations of the protonated and deprotonated species are equal.[13]

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://en.wikipedia.org/wiki/Pantoprazole
https://pubchem.ncbi.nlm.nih.gov/compound/Pantoprazole
https://en.wikipedia.org/wiki/Pantoprazole
https://pubchem.ncbi.nlm.nih.gov/compound/Pantoprazole
https://pubchem.ncbi.nlm.nih.gov/compound/Pantoprazole
https://www.apexbt.com/pantoprazole.html
https://pubchem.ncbi.nlm.nih.gov/compound/Pantoprazole
https://foodb.ca/compounds/FDB023589
https://foodb.ca/compounds/FDB023589
https://www.accessdata.fda.gov/drugsatfda_docs/label/2007/022020lbl.pdf
https://www.raybiotech.com/pantoprazole-331-21290
https://www.benchchem.com/product/b1427422?utm_src=pdf-body
https://www.benchchem.com/product/b1427422?utm_src=pdf-body
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://m.youtube.com/watch?v=y3Oa0L404oM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a

suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final

concentration of approximately 1-10 mM. Ensure the compound is fully dissolved.

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01,

7.00, and 10.01) at a constant temperature.

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a

magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the

solution.

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M

NaOH). After each addition, allow the pH reading to stabilize before recording the pH and the

volume of titrant added.

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value

corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve

before the steep inflection at the equivalence point). Alternatively, the first derivative of the

curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point.

The pKa is the pH at half of this volume.[13]

Determination of logP via Shake-Flask Method
The partition coefficient (logP) measures a compound's lipophilicity, which is crucial for

predicting its membrane permeability and pharmacokinetic behavior. The shake-flask method is

the gold standard for logP determination.[14]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-

octanol and water (or a buffer like PBS pH 7.4). The logP is the base-10 logarithm of the ratio

of the compound's concentration in the organic phase to its concentration in the aqueous

phase at equilibrium.[14][15]

Methodology:

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-

octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.
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Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

The concentration should be low enough to avoid saturation in either phase and allow for

accurate quantification.

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a

known volume of the pre-saturated n-octanol with a known volume of the compound's

aqueous solution.

Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 1-24

hours) to ensure equilibrium is reached. The mixture should be shaken gently to prevent

emulsion formation.

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases.

Determine the concentration of the compound in each phase using a suitable analytical

method, such as HPLC-UV or LC-MS.[16]

Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] /

[Concentration in Aqueous]. The logP is then calculated as log₁₀(P).

Determination of Solubility via Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and

bioavailability.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water,

buffer) at a constant temperature until the solution is saturated (equilibrium). The concentration

of the dissolved compound in the supernatant is then measured to determine its solubility.[17]

Methodology:

Sample Preparation: Add an excess amount of the solid compound to a vial containing a

known volume of the test solvent (e.g., phosphate buffer pH 7.4). The excess solid should be

clearly visible.
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Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled

environment (e.g., 25°C or 37°C). Agitate the suspension for a defined period (typically 24-72

hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the suspension to settle. Separate the

undissolved solid from the saturated solution by centrifugation or filtration (using a filter that

does not adsorb the compound).

Sample Dilution: Accurately dilute an aliquot of the clear supernatant with a suitable solvent

to bring the concentration within the linear range of the analytical method.

Quantification: Analyze the concentration of the dissolved compound in the diluted sample

using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Calculation: Calculate the original concentration in the saturated solution by accounting for

the dilution factor. The result is reported as the solubility, typically in units of mg/mL or µg/mL.

[18]

Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of the parent compound

pantoprazole, a general synthesis workflow, and a standard experimental procedure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.alloprof.qc.ca/en/students/vl/sciences/measuring-solubility-s1498
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of Pantoprazole

Gastric Parietal Cell Gastric Lumen

Pantoprazole
(Prodrug)

Acidic Canaliculus
(pH < 4)

Accumulation Activated Sulfenamide
(Active Metabolite)

Protonation/
Conversion H+/K+ ATPase

(Proton Pump)

Covalent Bonding
(Irreversible) H+ (Acid)H+ Secretion

General Synthesis and Impurity Formation Workflow

2-Chloromethyl-3,4-
dimethoxypyridine HCl

Condensation

5-(Difluoromethoxy)-
1H-benzimidazole-2-thiol

Pantoprazole Sulfide
(Intermediate)

Controlled Oxidation

Pantoprazole Free Base

Salt Formation
(e.g., with NaOH)

N-Methylation Impurity
(e.g., N3-Methyl pantoprazole)

Side Reaction

Pantoprazole Sodium
(API)
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Experimental Workflow for Solubility Determination

1. Add excess solid compound
to a known volume of solvent

2. Seal vial and agitate at
constant temperature (24-72h)

3. Check for visible solid
to confirm saturation

No, add more solid

4. Separate solid and liquid phases
(e.g., Centrifugation/Filtration)

Yes

5. Withdraw aliquot of clear supernatant
and dilute accurately

6. Quantify concentration using
a validated analytical method (e.g., HPLC)

7. Calculate solubility based on
concentration and dilution factor

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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